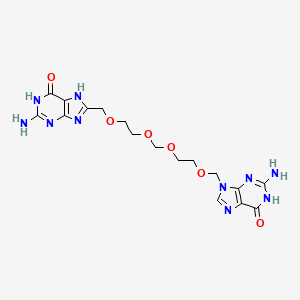
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is a complex organic compound used primarily as an intermediate in the synthesis of fluticasone dimer impurity. It is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamic thioanhydride and fluticasone dimer. This compound is significant in the field of pharmaceutical chemistry, particularly in the quality control and analysis of fluticasone propionate, a widely used corticosteroid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity involves multiple steps, starting with the preparation of the fluticasone dimer. The key steps include:
Formation of Fluticasone Dimer: This involves the dimerization of fluticasone propionate under specific conditions.
Introduction of Dimethylcarbamic Thioanhydride Group: This step involves the reaction of the fluticasone dimer with dimethylcarbamoyl chloride and thioanhydride under controlled conditions to introduce the dimethylcarbamic thioanhydride group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fluticasone Dimer: Using large-scale reactors to produce the fluticasone dimer.
Chemical Modification: Introducing the dimethylcarbamic thioanhydride group through a series of chemical reactions in industrial reactors, followed by purification and quality control steps to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the fluticasone dimer structure.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic thioanhydride group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the fluticasone dimer.
Reduction Products: Reduced forms of the fluticasone dimer with hydroxyl groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original groups.
Scientific Research Applications
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity has several applications in scientific research:
Pharmaceutical Chemistry: Used as a reference standard in the quality control and analysis of fluticasone propionate formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Medicinal Chemistry: Studied for its potential biological activities and interactions with various molecular targets.
Industrial Applications: Used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is primarily related to its role as an impurity in fluticasone propionate formulations. It interacts with molecular targets in a manner similar to fluticasone propionate, affecting the glucocorticoid receptor pathways. The presence of the dimethylcarbamic thioanhydride group may influence its binding affinity and activity, leading to variations in its pharmacological effects.
Comparison with Similar Compounds
Fluticasone Propionate: The parent compound from which the dimer impurity is derived.
Fluticasone Dimer: The dimeric form of fluticasone propionate, which is a precursor to the impurity.
Other Corticosteroid Impurities: Similar impurities found in corticosteroid formulations.
Uniqueness: 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is unique due to the presence of the dimethylcarbamic thioanhydride group, which distinguishes it from other impurities and related compounds. This unique structure may result in different chemical and biological properties, making it a valuable reference standard in pharmaceutical analysis.
Properties
Molecular Formula |
C45H55F4NO9S |
|---|---|
Molecular Weight |
862.0 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(dimethylcarbamoylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C45H55F4NO9S/c1-21-13-25-27-17-31(46)29-15-23(51)9-11-38(29,3)42(27,48)33(53)19-40(25,5)44(21,58)35(55)59-45(36(56)60-37(57)50(7)8)22(2)14-26-28-18-32(47)30-16-24(52)10-12-39(30,4)43(28,49)34(54)20-41(26,45)6/h9-12,15-16,21-22,25-28,31-34,53-54,58H,13-14,17-20H2,1-8H3/t21-,22-,25+,26+,27+,28+,31+,32+,33+,34+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
InChI Key |
OQGSPRKMOZVSJC-SBIVQUOYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


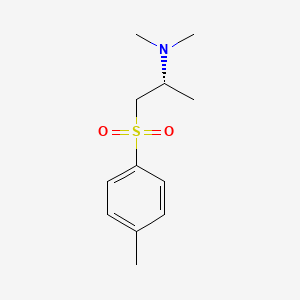



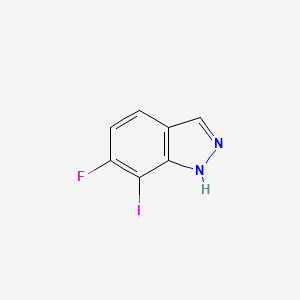
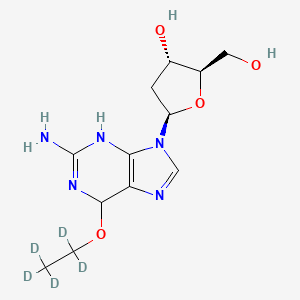
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
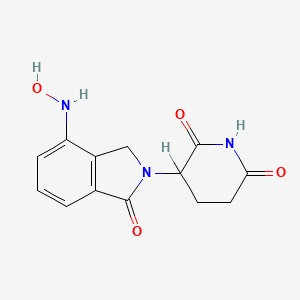
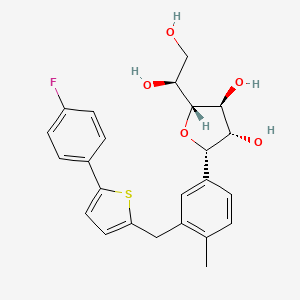
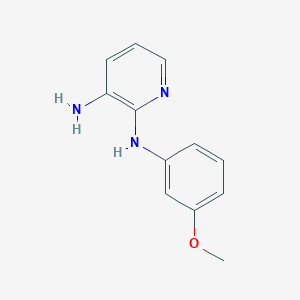
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)

